molecular formula C11H11FN4O3S B11481956 1H-1,2,4-Triazole-1-acetamide, 5-(2-fluorophenyl)-3-(methylsulfonyl)-

1H-1,2,4-Triazole-1-acetamide, 5-(2-fluorophenyl)-3-(methylsulfonyl)-

Cat. No.: B11481956
M. Wt: 298.30 g/mol
InChI Key: FDTYIJCFAIDJQU-UHFFFAOYSA-N
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Description

2-[5-(2-Fluorophenyl)-3-methanesulfonyl-1H-1,2,4-triazol-1-yl]acetamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Fluorophenyl)-3-methanesulfonyl-1H-1,2,4-triazol-1-yl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride.

    Methanesulfonylation: The methanesulfonyl group is added using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Fluorophenyl)-3-methanesulfonyl-1H-1,2,4-triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using bromine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

2-[5-(2-Fluorophenyl)-3-methanesulfonyl-1H-1,2,4-triazol-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[5-(2-Fluorophenyl)-3-methanesulfonyl-1H-1,2,4-triazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-Chlorophenyl)-3-methanesulfonyl-1H-1,2,4-triazol-1-yl]acetamide
  • 2-[5-(2-Bromophenyl)-3-methanesulfonyl-1H-1,2,4-triazol-1-yl]acetamide
  • 2-[5-(2-Methylphenyl)-3-methanesulfonyl-1H-1,2,4-triazol-1-yl]acetamide

Uniqueness

The presence of the fluorophenyl group in 2-[5-(2-Fluorophenyl)-3-methanesulfonyl-1H-1,2,4-triazol-1-yl]acetamide imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from other similar compounds and may enhance its efficacy in certain applications.

Properties

Molecular Formula

C11H11FN4O3S

Molecular Weight

298.30 g/mol

IUPAC Name

2-[5-(2-fluorophenyl)-3-methylsulfonyl-1,2,4-triazol-1-yl]acetamide

InChI

InChI=1S/C11H11FN4O3S/c1-20(18,19)11-14-10(16(15-11)6-9(13)17)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3,(H2,13,17)

InChI Key

FDTYIJCFAIDJQU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN(C(=N1)C2=CC=CC=C2F)CC(=O)N

Origin of Product

United States

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